![molecular formula C17H16Cl3NO3 B12008360 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)

2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

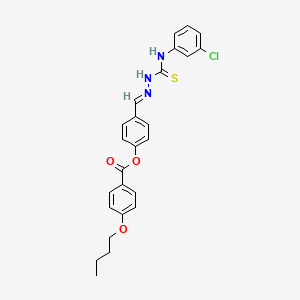

2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trichloromethyl group, and a methoxyphenoxy group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Benzamid-Kerns: Dies kann durch die Reaktion von 2-Methylbenzoesäure mit Thionylchlorid zur Bildung von 2-Methylbenzoylchlorid erreicht werden, das anschließend mit einem Amin zur Bildung des Benzamids umgesetzt wird.

Einführung der Trichlormethylgruppe: Dieser Schritt beinhaltet die Reaktion des Benzamids mit Trichlormethylchlorformiat unter basischen Bedingungen.

Anlagerung der Methoxyphenoxygruppe: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit 4-Methoxyphenol in Gegenwart einer Base zur Bildung der gewünschten Verbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, Hochdurchsatz-Screening zur Ermittlung optimaler Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um ein Phenolderivat zu bilden.

Reduktion: Die Trichlormethylgruppe kann zu einer Dichlormethyl- oder Chlormethylgruppe reduziert werden.

Substitution: Die Chloratome in der Trichlormethylgruppe können durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators können verwendet werden.

Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Phenolderivaten.

Reduktion: Bildung von Dichlormethyl- oder Chlormethylderivaten.

Substitution: Bildung von substituierten Benzamidderivaten.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere auf seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trichlormethylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder DNA eingehen, was zu einer Hemmung der Enzymaktivität oder einer Störung der DNA-Replikation führt. Die Methoxyphenoxygruppe kann mit hydrophoben Taschen in Proteinen interagieren, wodurch die Bindungsaffinität und -spezifität erhöht werden.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- 2-Methyl-N-[2,2,2-trichlor-1-(4-Nitroanilino)ethyl]benzamid

- 2-Methyl-N-[2,2,2-trichlor-1-(4-Chloroanilino)ethyl]benzamid

- 2-Methyl-N-[2,2,2-trichlor-1-(4-Morpholinyl)ethyl]benzamid

Diese Verbindungen haben eine ähnliche Grundstruktur, unterscheiden sich aber in den Substituenten, die an der Trichlormethylgruppe gebunden sind. Die einzigartige Kombination von Substituenten in 2-Methyl-N-[2,2,2-trichlor-1-(4-Methoxyphenoxy)ethyl]benzamid verleiht ihr einzigartige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C17H16Cl3NO3 |

|---|---|

Molekulargewicht |

388.7 g/mol |

IUPAC-Name |

2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide |

InChI |

InChI=1S/C17H16Cl3NO3/c1-11-5-3-4-6-14(11)15(22)21-16(17(18,19)20)24-13-9-7-12(23-2)8-10-13/h3-10,16H,1-2H3,(H,21,22) |

InChI-Schlüssel |

SGLCLIAYQZRAHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)

![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)

![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)